molecular formula C17H16N4S B105385 Deschloroetizolam CAS No. 40054-73-7

Deschloroetizolam

Cat. No.: B105385
CAS No.: 40054-73-7
M. Wt: 308.4 g/mol
InChI Key: JIOBORXCOGMHSV-UHFFFAOYSA-N
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Description

Deschloroetizolam is a novel psychoactive substance belonging to the thienodiazepine class. It is structurally similar to etizolam, differing by the absence of a chlorine atom at the 2’ position on the phenyl ring. This compound exhibits depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects .

Biochemical Analysis

Biochemical Properties

Deschloroetizolam, like benzodiazepines, binds to modulatory sites on the GABA receptors . This interaction enhances the effect of GABA (gamma-aminobutyric acid), a major inhibitory neurotransmitter in the central nervous system .

Cellular Effects

This compound has been shown to produce depressant, anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects . These effects are likely due to its interaction with GABA receptors, which play a key role in neuronal excitability and muscle tone .

Molecular Mechanism

This compound, similar to other benzodiazepines, increases the transmission of GABAergic signals and enhances GABA-induced Cl− currents . This is achieved by binding to the benzodiazepine-binding site, which is located over the interface between the alpha and gamma subunits of the GABA receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a relatively fast onset of action and symptomatic relief .

Dosage Effects in Animal Models

For instance, low doses can reduce anxiety, while higher doses can induce sleep .

Metabolic Pathways

This compound is metabolized in the liver, similar to other benzodiazepines

Transport and Distribution

It is known that benzodiazepines are lipophilic and can easily cross cell membranes .

Subcellular Localization

Given its lipophilic nature and its interaction with GABA receptors, it is likely that it localizes to the cell membrane where GABA receptors are located .

Preparation Methods

Deschloroetizolam can be synthesized through various synthetic routes. One common method involves the cyclization of a thiophene ring with a diazepine ring. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Deschloroetizolam undergoes several types of chemical reactions, including:

Scientific Research Applications

Deschloroetizolam has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: this compound is studied for its effects on the central nervous system, particularly its interaction with GABA receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently approved for medical use.

    Industry: It is used in the development of new psychoactive substances and as a tool in forensic toxicology

Comparison with Similar Compounds

Deschloroetizolam is closely related to other thienodiazepines such as:

Properties

IUPAC Name

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBORXCOGMHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032639
Record name Deschloroetizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40054-73-7
Record name 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40054-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deschloroetizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschloroetizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCHLOROETIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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